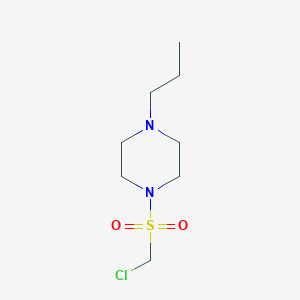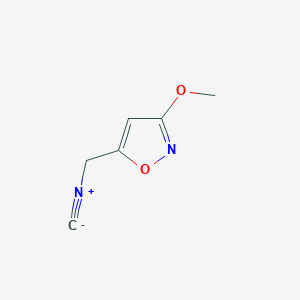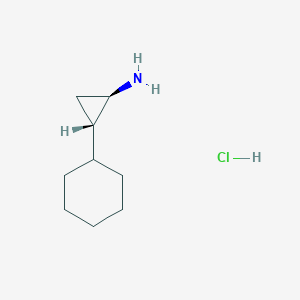
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the cyclopropane ring and the cyclohexyl group contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed for the separation and purification of the racemic mixture .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and amine group allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S)-2-benzylcyclopropylmethanamine hydrochloride
- rac-(1R,2S)-2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Comparison: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
1158807-72-7 |
|---|---|
Molekularformel |
C9H18ClN |
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
(1R,2S)-2-cyclohexylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1 |
InChI-Schlüssel |
MZXCUAACAJZJES-OULXEKPRSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2N.Cl |
Kanonische SMILES |
C1CCC(CC1)C2CC2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
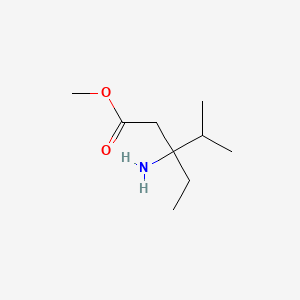


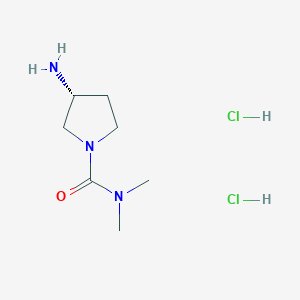
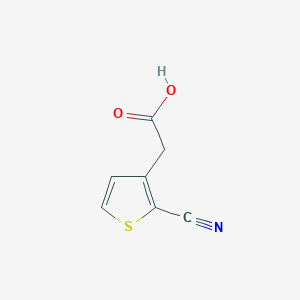
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
